Phthalimide dioxime

Description

Contextualization of Phthalimide (B116566) Dioxime in Contemporary Chemical Research

In modern chemical research, phthalimide dioxime has garnered attention primarily within the field of coordination chemistry and materials science. Its significance stems from the presence of the imide dioxime functional group, which is recognized as a potent chelating agent for various metal ions.

The principal research application for compounds containing the cyclic imide dioxime moiety is in the extraction of uranium from seawater. ornl.govacs.orgresearchgate.net Poly(acrylamidoxime) adsorbents, which are used for this purpose, can form cyclic imide dioxime structures that are believed to provide a tridentate binding site crucial for the uptake of the uranyl ion (UO₂²⁺). acs.orgresearchgate.net this compound serves as a small-molecule analog, or model compound, to study the fundamental chemical properties, such as formation and stability, of these more complex polymeric systems. acs.org Understanding the behavior of this compound helps in designing more efficient and durable materials for resource extraction.

Historical Development of Research on this compound and Related Structural Motifs

The investigation of this compound is built upon a long history of research into its parent structure, phthalimide, and the broader class of dioxime compounds.

Phthalimide and its Derivatives: The phthalimide motif itself is a cornerstone in organic synthesis, famously used in the Gabriel synthesis of primary amines since 1887. nih.gov Phthalimides are a well-established class of organic molecules found in pharmaceuticals, natural products, agrochemicals, and dyes, known for a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov The synthesis of the phthalimide core, typically through the condensation of phthalic anhydride (B1165640) with a primary amine, is a mature field with numerous established protocols. mdpi.com

Dioximes in Coordination Chemistry: The ability of dioxime compounds to act as powerful ligands for transition metals was first noted in the early 20th century. nih.gov These compounds and their metal complexes have found applications as analytical reagents, antimicrobial agents, and theranostic agents. nih.gov

Emergence of Imide Dioximes: The specific study of cyclic imide dioximes, such as glutarimide (B196013) dioxime and succinimide (B58015) dioxime, has focused on their strong ability to form complexes with metals like iron(II). mdpi.com Research into this compound as a distinct entity is more recent, emerging from studies on adsorbents for uranium extraction where the imide dioxime functionality was identified as a key binding site. ornl.govresearchgate.net A 2012 study highlighted this compound as a more stable analog compared to the imide dioxime structures formed in poly(acrylamidoxime) polymers, suggesting its utility in fundamental stability studies. acs.org

Methodological Approaches in this compound Investigation

The investigation of this compound and related imide dioximes employs a range of standard and advanced chemical analysis techniques.

Synthesis: The synthesis of imide dioximes often follows established methods. For instance, the preparation of a related compound, 1,8-naphthalimide (B145957) dioxime, involves the reaction of 1,8-dicyanonaphthalene (B1624350) with hydroxylamine (B1172632) in a refluxing ethanol (B145695) and water mixture, following a method developed by Forrester. researchgate.net This suggests that a similar approach, starting from the corresponding dinitrile (phthalonitrile), could be a viable route for synthesizing this compound.

Structural Characterization: Standard spectroscopic methods are employed to confirm the structure of synthesized compounds. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the presence of the desired functional groups. mdpi.com

Infrared (IR) Spectroscopy: This technique helps identify characteristic vibrational frequencies of functional groups within the molecule.

Mass Spectrometry (MS): Used to determine the molecular weight and confirm the molecular formula of the synthesized compound. pharmahealthsciences.net

Stability and Kinetic Studies: The hydrolytic stability of this compound, a key area of its research, is investigated using techniques like NMR spectroscopy to monitor the degradation of the compound over time under specific conditions (e.g., in acidic solutions). acs.org These experiments allow for the calculation of reaction rates and half-lives, providing quantitative data on the compound's stability.

Overview of Research Trajectories and Gaps in the Study of this compound

Current research on this compound is narrowly focused but points toward several potential future directions and existing gaps in knowledge.

Current Trajectory: The primary research trajectory is the use of this compound as a model compound to understand and improve materials for uranium extraction. acs.org A key finding is its significantly greater stability under acidic conditions compared to the aliphatic cyclic imide dioxime found in poly(acrylamidoxime) adsorbents. acs.org This stability is a critical factor, as the elution of adsorbed metals is typically carried out in an acid wash, which can degrade the adsorbent's binding sites. acs.org

Detailed Research Findings: A pivotal study compared the degradation kinetics of the cyclic imide dioxime in poly(acrylamidoxime) adsorbents with this compound in 1 M HCl at room temperature. The results demonstrated a stark difference in stability.

Table 1: Hydrolytic Stability of Imide Dioximes in 1 M HCl

| Compound | Half-life (t₁/₂) | Pseudo-first-order rate constant (k) |

|---|---|---|

| Cyclic Imide Dioxime (in polymer) | 0.9 hours | 2.14 × 10⁻⁴ s⁻¹ |

| This compound | 147 hours | 1.31 × 10⁻⁶ s⁻¹ |

Data sourced from Industrial & Engineering Chemistry Research (2012). acs.org

This enhanced stability suggests that incorporating aromatic backbones, like the one in this compound, into adsorbent structures could be a strategy to improve their durability and recycling efficiency. acs.org

Identified Gaps in Research:

Comprehensive Synthesis and Characterization: While its existence is confirmed, detailed reports on the optimized synthesis and full characterization of this compound are not widely available in the reviewed literature.

Coordination Chemistry: Beyond its role as a model for uranium binding, the coordination chemistry of this compound with a broader range of metal ions has not been extensively explored. Its superior stability suggests it could be a robust ligand for various applications.

Derivatives and Applications: There is a lack of research on the synthesis and properties of substituted this compound derivatives. Introducing different functional groups onto the aromatic ring could modulate its electronic properties, solubility, and metal-binding selectivity, opening up new applications in catalysis, sensing, or medicinal chemistry.

Material Integration: While proposed as a structural motif to enhance adsorbent stability, the practical incorporation of the this compound unit into functional polymers and the evaluation of these new materials remain an open area for investigation.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phthalimide |

| Phthalic anhydride |

| Dioxime |

| Uranyl ion |

| Poly(acrylamidoxime) |

| Glutarimide dioxime |

| Succinimide dioxime |

| 1,8-Nathis compound |

| 1,8-Dicyanonaphthalene |

| Hydroxylamine |

| Phthalonitrile (B49051) |

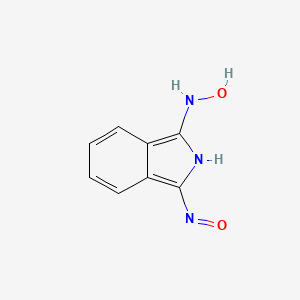

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitroso-2H-isoindol-1-yl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-10-7-5-3-1-2-4-6(5)8(9-7)11-13/h1-4,9-10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQSLQCOFYMKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2C=C1)N=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963833 | |

| Record name | N-[3-(Hydroxyamino)-1H-isoindol-1-ylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-70-2 | |

| Record name | NSC94334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[3-(Hydroxyamino)-1H-isoindol-1-ylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Phthalimide Dioxime

Strategies for the Preparation of Phthalimide (B116566) Dioxime

The synthesis of phthalimide dioxime primarily relies on the construction of the isoindoline (B1297411) ring system through the formation of its characteristic dioxime structure from dinitrile precursors.

Conventional Synthetic Routes to this compound

The most established and conventional method for synthesizing this compound involves the reaction of o-phthalonitrile with hydroxylamine (B1172632) or its salts. nih.gov This reaction is a specific application of the general synthesis of amidoximes from nitriles. nih.govrsc.org In this process, both nitrile groups of the o-phthalonitrile molecule react with hydroxylamine to form the cyclic dioxime structure.

Typically, the reaction is carried out by heating o-phthalonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol (B145695) or methanol. nih.gov The base is necessary to generate the free hydroxylamine nucleophile from its hydrochloride salt. nih.gov The reaction proceeds over several hours under reflux conditions to afford the desired product in high yield. nih.gov

| Reactants | Catalyst/Base | Solvent | Conditions | Yield |

| o-Phthalonitrile, Hydroxylamine Hydrochloride | Sodium Carbonate or Triethylamine | Ethanol or Methanol | Reflux, 1-48 hours | High (up to 98% for general amidoximes) nih.gov |

This interactive table summarizes the typical conditions for the conventional synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

While specific literature on green synthesis methodologies for this compound is not extensive, principles of green chemistry can be applied based on analogous transformations. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. dntb.gov.ua

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. researchgate.netoatext.com The synthesis of heterocyclic compounds, including those related to phthalimides, has been shown to be highly efficient under microwave irradiation. oatext.commdpi.com It is proposed that the reaction between o-phthalonitrile and hydroxylamine could be significantly accelerated using microwave heating, potentially reducing reaction times from hours to minutes and minimizing the use of large volumes of solvent.

Ultrasonic Irradiation: Another green technique is the use of ultrasonic irradiation, which can promote reactions through acoustic cavitation. Solvent-free synthesis of various amidoximes from nitriles and hydroxylamine has been successfully achieved using this method, affording products in high yields (70-85%) in short reaction times. nih.gov This approach avoids the use of potentially hazardous organic solvents, aligning with the core principles of green chemistry.

Mechanistic Insights into this compound Formation

The formation of this compound from o-phthalonitrile and hydroxylamine proceeds through a well-understood mechanism involving nucleophilic addition to the nitrile groups. nih.govresearchgate.net

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of one of the nitrile groups on the o-phthalonitrile molecule. This step forms a linear amidoxime (B1450833) intermediate after proton transfer. researchgate.net The reaction can then proceed via two plausible pathways:

A second, independent molecule of hydroxylamine attacks the remaining nitrile group, forming a non-cyclic intermediate containing two amidoxime functionalities. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of one of the amino groups onto the other imine carbon, followed by elimination of ammonia, to form the stable five-membered isoindoline ring.

Following the formation of the first linear amidoxime intermediate, an intramolecular nucleophilic attack occurs. The amino group of the newly formed amidoxime attacks the carbon of the second nitrile group. This cyclization step leads directly to the formation of the 1,3-bis(hydroxyimino)isoindoline ring system after tautomerization.

Theoretical and experimental studies on the reaction between nitriles and hydroxylamine confirm that the initial nucleophilic addition is the key step, although side products like amides can sometimes form depending on reaction conditions and the electronic nature of the nitrile substrate. rsc.orgnih.govresearchgate.net

Functionalization and Derivatization of this compound

The this compound scaffold offers two primary sites for chemical modification: the oxime functionalities and the aromatic phthalimide moiety.

Modification at the Oxime Functionality

The two hydroxyl groups of the dioxime are amenable to various derivatization reactions, most notably O-alkylation and O-acylation, to produce a range of ethers and esters.

O-Alkylation (Etherification): The oxime hydroxyl groups can be converted into their corresponding ethers through reaction with alkylating agents. This is typically achieved by first deprotonating the oxime with a suitable base (e.g., sodium hydride, potassium carbonate) to form an oximate anion, which then acts as a nucleophile in a substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This allows for the introduction of a wide variety of alkyl or arylalkyl groups.

O-Acylation (Esterification): Ester derivatives of this compound can be prepared by reacting the oxime hydroxyl groups with acylating agents such as acyl chlorides or carboxylic acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction leads to the formation of O-acyl oxime esters. These derivatives can be valuable as intermediates in further synthetic transformations.

Derivatization of the Phthalimide Moiety

The benzene (B151609) ring fused to the isoindoline core, referred to here as the phthalimide moiety, can undergo electrophilic aromatic substitution (EAS). wikipedia.org The reactivity and regioselectivity of these reactions are governed by the electronic properties of the fused heterocyclic ring system. The two C=NOH groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene itself. ksu.edu.sa

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid. Due to the deactivating nature of the isoindoline ring, harsh conditions may be required. The substitution pattern will be directed by the existing ring, likely favoring positions meta to the points of fusion.

Halogenation: Halogen atoms (e.g., Br, Cl) can be introduced onto the benzene ring via electrophilic halogenation. mt.com This reaction typically requires a halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. masterorganicchemistry.com As with nitration, the reaction is expected to be slower than that of benzene, and the position of substitution will be influenced by the deactivating heterocyclic system. The versatility of halogenated phthalonitriles as precursors for further functionalization highlights the potential utility of halogenated this compound derivatives. worldscientific.com

Formation of Polymeric or Supramolecular Structures Incorporating this compound

The incorporation of this compound into larger molecular assemblies, such as polymers and supramolecular structures, is an area of scientific interest, though detailed research specifically on this compound is limited. However, insights can be drawn from related imide dioxime compounds, which have been studied for their coordination capabilities, particularly with metal ions. These studies provide a foundation for understanding the potential of this compound as a building block in macromolecular chemistry.

The primary route to forming polymeric or supramolecular structures with this compound and its analogs involves the use of metal coordination. The dioxime and imide functionalities offer multiple donor sites for binding with metal centers, leading to the formation of coordination polymers. In these structures, the this compound unit can act as a ligand, bridging multiple metal ions to create extended one-, two-, or three-dimensional networks.

A notable example that sheds light on the potential coordination behavior of this compound is the study of glutaroimide-dioxime with lanthanide ions. Research on the complexation of glutaroimide-dioxime with Nd(III) and Eu(III) has shown that the ligand can coordinate to the metal center in a tridentate fashion. nih.gov This coordination involves the two oxygen atoms of the oxime groups and the nitrogen atom of the imide group. nih.gov This binding mode is facilitated by the deprotonation of the imide and one of the oxime groups, creating a delocalized electron system that forms strong complexes with the metal ions. nih.gov

Based on this analogous system, it can be postulated that this compound would exhibit similar coordination properties. The presence of the aromatic phthalimide ring may introduce additional steric and electronic effects that could influence the final structure of the polymeric or supramolecular assembly.

The synthesis of such coordination polymers would typically involve the reaction of a this compound precursor with a suitable metal salt in an appropriate solvent system. The choice of metal ion, solvent, and reaction conditions (e.g., temperature, pH) would be critical in directing the self-assembly process and determining the dimensionality and topology of the resulting network.

While specific experimental data on the formation of polymeric or supramolecular structures of this compound is not extensively available in the reviewed literature, the established coordination chemistry of the parent phthalimide molecule provides further context. Phthalimide is known to form coordination complexes with a variety of transition metals, where it typically coordinates through the deprotonated nitrogen atom. m-hikari.com In some instances, the carbonyl oxygen atoms also participate in bonding, leading to bidentate or bridging coordination modes. m-hikari.com The synthesis of a polymeric bimetallic phthalimide complex, for example, demonstrates the ability of the phthalimide unit to bridge different metal centers, in this case, copper(II) and sodium(I), to form a one-dimensional coordination polymer. m-hikari.com

The table below summarizes the coordination behavior of glutaroimide-dioxime, which serves as a model for the potential interactions of this compound in polymeric structures.

| Ligand | Metal Ion(s) | Coordination Mode | Key Interacting Atoms | Reference |

| Glutaroimide-dioxime | Nd(III), Eu(III) | Tridentate | 2 Oxime Oxygens, 1 Imide Nitrogen | nih.gov |

Further research into the synthesis and characterization of polymeric and supramolecular structures based on this compound is needed to fully elucidate its potential in the development of new materials with tailored properties. The combination of the rigid phthalimide backbone with the versatile coordination capabilities of the dioxime functionality makes it a promising candidate for the construction of novel functional macromolecules.

Coordination Chemistry and Ligand Behavior of Phthalimide Dioxime

Ligand Properties of Phthalimide (B116566) Dioxime in Metal Complexation

The coordination behavior of phthalimide dioxime is dictated by the interplay of its potential donor atoms—the nitrogen and oxygen atoms of the oxime groups and the nitrogen and oxygen atoms of the imide functionality. The aromatic ring incorporated into its structure also plays a significant electronic role, influencing the electron density on these donor atoms.

This compound exhibits variable denticity and can adopt several coordination modes depending on the metal ion, the reaction conditions, and the deprotonation state of the ligand.

Potential for Tridentate Coordination: Studies on the analogous ligand glutaroimide-dioxime, which shares the imide-dioxime functional core, have provided significant insight into potential coordination modes. The crystal structure of a europium(III) complex with glutaroimide-dioxime reveals that the ligand acts in a tridentate fashion. nih.gov In this mode, coordination occurs through the two oxygen atoms of the oxime groups and the nitrogen atom of the deprotonated imide group. nih.gov This (O, N, O) coordination forms a robust chelate structure. Upon deprotonation of the imide and relocation of the oxime protons, a conjugated system is formed, which enhances the stability of the resulting metal complex. nih.gov It is probable that this compound can coordinate in a similar tridentate manner with certain metal ions, particularly lanthanides and actinides.

Bidentate and Monodentate Modes: Like other vic-dioximes, this compound can also act as a bidentate ligand, typically coordinating through the two nitrogen atoms of the oxime groups to form a stable five-membered chelate ring. researchgate.net Furthermore, under specific conditions, it may act as a monodentate ligand, binding through a single donor atom.

The incorporation of the aromatic ring in this compound, when compared to aliphatic analogs like glutarimidedioxime, reduces the electron density on the ligand's donor atoms. This electronic effect can influence its binding strength with metal ions. For instance, in the complexation of the uranyl ion (UO₂²⁺), the this compound moiety is considered less complementary for binding in the equatorial plane compared to its aliphatic counterpart.

The coordination of this compound to a metal center induces characteristic changes in its spectroscopic properties. These shifts are instrumental in characterizing the resulting metal complexes.

Infrared (IR) Spectroscopy:

O-H and N-H Vibrations: The broad ν(O-H) band of the oxime's hydroxyl group and the ν(N-H) band of the imide group are expected to disappear upon deprotonation and coordination to a metal ion.

C=N and N-O Vibrations: The stretching frequency of the oxime's C=N bond (typically around 1600-1650 cm⁻¹) is expected to shift upon complexation. mdpi.com Similarly, the N-O stretching vibration would also be altered. These shifts are indicative of the electronic environment change around the oxime groups upon binding to the metal. mdpi.com

C=O Vibrations: The symmetric and asymmetric stretching vibrations of the imide's carbonyl groups would likely shift if the imide nitrogen or carbonyl oxygens are involved in coordination, reflecting a change in bond order.

UV-Vis Spectroscopy:

The electronic spectrum of free this compound is characterized by absorptions corresponding to π→π* transitions within the aromatic ring and C=N bonds.

Upon complexation, new absorption bands may appear, often attributed to ligand-to-metal charge transfer (LMCT) transitions. libretexts.orgethz.ch The original ligand-centered transitions may also undergo a bathochromic (red) or hypsochromic (blue) shift, providing evidence of coordination. bath.ac.uk Studies involving the complexation of U(VI) with phthalimidedioxime have utilized spectrophotometry to determine the stability constants of the formed complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most significant change expected in the ¹H NMR spectrum upon complex formation is the disappearance of the signals corresponding to the acidic protons of the oxime (-OH) and imide (-NH) groups due to deprotonation. mdpi.com The chemical shifts of the aromatic protons on the phthaloyl backbone are also expected to change due to the alteration of the electronic environment upon metal coordination.

¹³C NMR: The resonance signals for the carbon atoms of the oxime (C=N) and imide (C=O) groups are sensitive to coordination. Shifts in these signals can provide further evidence of the ligand's binding mode. mdpi.com

Table 1: Summary of Expected Spectroscopic Shifts upon this compound Complexation

| Spectroscopic Technique | Group/Transition | Expected Change upon Coordination |

|---|---|---|

| IR Spectroscopy | Oxime O-H stretch | Disappearance upon deprotonation |

| Imide N-H stretch | Disappearance upon deprotonation | |

| Oxime C=N stretch | Shift in frequency (typically lower) | |

| Imide C=O stretch | Shift in frequency | |

| UV-Vis Spectroscopy | Ligand π→π* transitions | Bathochromic or hypsochromic shift |

| Charge Transfer | Appearance of new LMCT bands | |

| ¹H NMR Spectroscopy | Oxime -OH proton | Disappearance of signal |

| Imide -NH proton | Disappearance of signal | |

| Aromatic C-H protons | Shift in chemical shifts | |

| ¹³C NMR Spectroscopy | Oxime C=N carbon | Shift in chemical shift |

| Imide C=O carbon | Shift in chemical shift |

Influence of Metal Center on this compound Coordination Geometry

The coordination geometry of metal-phthalimide dioxime complexes is highly dependent on the properties of the central metal ion, including its size, charge, and preferred coordination number and geometry. libretexts.org

Large Ions (f-block elements): Large metal ions like uranyl (UO₂²⁺) or lanthanides (e.g., Eu³⁺) typically have higher coordination numbers (e.g., 8 or 9). nih.govwikipedia.org With this compound, these ions are likely to favor the tridentate (O, N, O) coordination mode, allowing the ligand to bind effectively in the equatorial plane of the metal center.

d-block Transition Metals: First-row transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) have smaller ionic radii and often favor 4- or 6-coordinate geometries such as square planar or octahedral. researchgate.net With these metals, this compound may act as a bidentate ligand, coordinating through the two oxime nitrogens. Two deprotonated ligand molecules could coordinate to a single metal center to form a square planar complex, M(L)₂, as is common for many vic-dioxime complexes. Alternatively, it could form octahedral complexes with other ancillary ligands present.

The hard-soft acid-base (HSAB) principle also plays a role. Hard metal ions will preferentially bind to hard donor atoms (like oxygen), while softer metals may favor coordination with softer nitrogen atoms. libretexts.org

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand.

Research has confirmed the ability of this compound to form stable complexes with transition metals, particularly actinides.

Uranium(VI) Complexes: The complexation of the uranyl ion, U(VI)O₂²⁺, with this compound has been studied in detail. Stability constants for the formation of UO₂(HL)⁺ and UO₂(HL)₂ species (where H₂L represents the neutral this compound ligand) have been determined using potentiometry and spectrophotometry. Despite being weaker than complexes with the analogous glutarimidedioxime, this compound forms strong enough complexes with U(VI) to compete with carbonate ions at seawater pH. Due to its higher chemical stability in acidic solutions compared to its aliphatic analog, it is considered a potentially valuable ligand for uranium extraction applications.

Table 2: Stability Constants (log β) for Uranyl-Phthalimide Dioxime Complexes

| Complex Species | log β |

|---|---|

| [UO₂(HL)]⁺ | 9.03 ± 0.05 |

| [UO₂(HL)₂] | 16.71 ± 0.06 |

Data from potentiometric titration at 25 °C.

While detailed synthetic and structural reports for this compound complexes with other d-block transition metals such as copper, nickel, or cobalt are not widely available, its ability to form stable complexes with U(VI) suggests it is a competent ligand for a range of transition elements. nih.gov

There is a notable scarcity of published research on the coordination of this compound with main group elements. While the ligand's donor atoms (nitrogen and oxygen) are capable of forming complexes with p-block metals and metalloids, this area of its coordination chemistry remains largely unexplored in the available scientific literature.

Complexes with Lanthanides and Actinides (e.g., U(VI))

This compound has demonstrated notable complexation with actinides, particularly with the uranyl(VI) ion (UO₂²⁺). Studies into its coordination chemistry are often driven by the goal of developing more effective sorbents for extracting uranium from seawater. nih.govresearchgate.net this compound forms strong complexes with U(VI), which allows it to effectively compete with carbonate ions for uranium coordination, even at the pH and carbonate concentrations typical of seawater. nih.govresearchgate.net

The complexation of U(VI) with this compound has been quantitatively studied, yielding valuable data on its binding strength. nih.gov However, when compared to the analogous saturated ligand, glutarimidedioxime, the U(VI) complexes of this compound are weaker by two to three orders of magnitude. nih.govresearchgate.net This reduced stability is attributed to both electronic and structural factors. The presence of an aromatic ring in the this compound backbone reduces the electron density on the ligand's donor atoms. nih.govresearchgate.net Furthermore, this structural feature makes the imidedioxime group less complementary for binding the UO₂²⁺ ion in its equatorial plane. nih.govresearchgate.net Despite this, the ligand's higher chemical stability in acidic solutions compared to glutarimidedioxime makes it a valuable candidate for potential applications in uranium extraction. nih.govresearchgate.net

While the interactions with actinides like uranium are well-documented, specific studies on the complexation of this compound with lanthanide ions are less prevalent in the literature. However, research on related dendritic phthalimide compounds has shown weak interactions and energy transfer to lanthanide ions such as Europium(III) and Terbium(III). nih.govmdpi.com Studies on similar cyclic imide dioximes, like glutaroimide-dioxime, have demonstrated the formation of successive complexes with lanthanides (Nd³⁺ and Eu³⁺) in a tridentate coordination mode. nih.gov

Structural Analysis of this compound Metal Complexes

Single-Crystal X-Ray Diffraction Studies of this compound Complexes

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of molecules and their coordination compounds. mdpi.comunimi.it However, based on available scientific literature, there is a notable lack of published single-crystal X-ray structures for metal complexes specifically involving the this compound ligand. While structural data exists for related compounds, such as lanthanide complexes with glutaroimide-dioxime nih.gov and various phthalimide derivatives nih.govresearchgate.net, the specific coordination geometry, bond lengths, and bond angles in this compound metal complexes remain unelucidated by this method.

Hydrogen Bonding and Supramolecular Interactions in this compound Metal Complexes

The this compound ligand possesses multiple functional groups capable of participating in hydrogen bonding and other supramolecular interactions, which are crucial in dictating the crystal engineering of its metal complexes. soton.ac.uk The ligand structure includes an imide (N-H) group and two oxime (O-H) groups, all of which are potential hydrogen bond donors. The carbonyl (C=O) and oxime nitrogen atoms can act as hydrogen bond acceptors.

Studies on related phthalimide and dioxime compounds confirm the propensity for these groups to form extensive intermolecular networks. Phthalimide derivatives are known to form N-H···O hydrogen bonds nih.gov, while various aromatic and aliphatic dioximes frequently form robust O-H···N hydrogen-bonded dimers. researchgate.net These interactions, along with π-π stacking involving the aromatic ring, can lead to the formation of complex supramolecular architectures. nih.govnih.gov Although specific studies detailing the supramolecular framework of this compound metal complexes are not available, the inherent nature of the ligand suggests that such interactions play a significant role in their solid-state structures.

Polymorphism and Solid-State Structures of this compound Coordination Compounds

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. However, there is no specific information available in the scientific literature regarding the existence of polymorphs for this compound coordination compounds. The investigation of different solid-state forms and their distinct properties for these specific complexes has not been reported.

Stability and Reactivity of this compound Coordination Compounds

Thermodynamic and Kinetic Stability Studies (e.g., stability constants)

The thermodynamic stability of a coordination complex is a measure of the extent to which the complex will form at equilibrium and is quantified by the stability constant (also known as the formation constant). researchgate.netscispace.com The complexation of this compound with U(VI) has been investigated using potentiometry and spectrophotometry to determine these constants. nih.govresearchgate.net

| Complex Species | log β (at I = 0.1 M NaClO₄, 25 °C) |

| [UO₂(HL)]⁺ | 9.91 ± 0.05 |

| [UO₂(L)] | 5.34 ± 0.06 |

| [UO₂(HL)₂] | 18.03 ± 0.07 |

| [UO₂(L)(HL)]⁻ | 13.91 ± 0.08 |

Data sourced from Tian, G., et al. (2014). Dalton Transactions, 43(4), 1749-1755. nih.gov

The thermodynamic data indicates that this compound forms fairly stable complexes with U(VI). nih.govresearchgate.net The stability is, however, lower than that of complexes with the non-aromatic analogue glutarimidedioxime, a difference explained by the electron-withdrawing nature of the aromatic ring in this compound, which reduces the basicity of the coordinating atoms. nih.govresearchgate.net

Kinetic stability, in contrast, refers to the rate at which a complex undergoes reactions, such as ligand exchange or decomposition. researchgate.net While the thermodynamic equilibrium of this compound complexes with U(VI) has been characterized, specific studies detailing their kinetic lability or inertness are not extensively reported in the literature. However, the ligand itself is noted for having a higher chemical stability in acidic conditions compared to some related compounds, which is an important factor in its potential applications. nih.gov

Redox Behavior of Metal-Phthalimide Dioxime Complexes

Research into analogous systems provides significant insight into these properties. For instance, studies on N-oxy-phthalimide complexes have provided direct spectroscopic and structural evidence for the redox activity of the phthalimide fragment. escholarship.org In a notable study, a zinc complex containing an N-oxy-phthalimide ligand was chemically reduced, resulting in the formation of a stable S = 1/2 radical localized on the ligand. escholarship.org This unequivocally demonstrates that the phthalimide moiety can serve as an electron reservoir, a key characteristic of a non-innocent ligand.

Furthermore, the phenomenon of "complexation-assisted reduction" highlights the profound influence of the ligand on the metal's redox potential. A compelling example is found in the study of glutaroimide-dioxime, a close structural analog of this compound, with actinide ions. rsc.org It was observed that neptunium(V) was reduced to neptunium(IV) upon complexation with the ligand. rsc.org This occurs because the ligand forms significantly more stable complexes with the +4 ion than the +5 ion, which dramatically shifts the Np(V)/Np(IV) redox potential and makes the reduction thermodynamically favorable. rsc.org The stability of these complexes arises from the formation of a large, conjugated system upon deprotonation and coordination, which strongly binds the tetravalent metal ion. rsc.org

The electronic structure of the ligand itself plays a critical role. A comparison between the uranyl (U(VI)) complexes of phthalimidedioxime and glutarimidedioxime revealed that the phthalimidedioxime complexes are weaker by 2-3 orders of magnitude. rsc.org This difference is attributed to the electron-withdrawing nature of the aromatic ring in phthalimidedioxime, which reduces the electron density on the coordinating donor atoms. rsc.org This modulation of electron density directly impacts the metal-ligand bond strength and, consequently, the redox potentials of both the metal and the ligand. Similarly, studies on the coordination of phthalimidedioxime and its derivatives with pentavalent vanadium, V(V), indicate strong interactions that can lead to the formation of unique, acid-stable complexes, suggesting significant metal-ligand electronic interplay that can influence redox states. scholaris.ca

The intrinsic reactivity of the phthalimide group in electron transfer reactions has also been quantified. Kinetic studies on the phthalimide-N-oxyl (PINO) radical's reaction with ferrocene (B1249389) derivatives allowed for the calculation of the reorganization energy (λ) associated with the PINO/PINO- self-exchange reaction, a fundamental parameter in electron transfer theory. nih.gov

Table 1: Research Findings on the Redox-Active Nature of Imide-Dioxime and Related Ligands

| Ligand/System | Metal Ion | Key Observation | Implication for Redox Behavior |

| N-oxy-phthalimide | Zn(II) | Formation of a stable radical on the ligand upon reduction of the complex. escholarship.org | Confirms the phthalimide moiety can be a redox-non-innocent ligand, acting as an electron acceptor. escholarship.org |

| Glutaroimide-dioxime | Np(V) | Spontaneous reduction to Np(IV) upon complexation. rsc.org | Demonstrates "complexation-assisted reduction"; the ligand stabilizes a specific metal oxidation state, shifting the redox potential. rsc.org |

| Phthalimidedioxime | U(VI) | Forms weaker complexes compared to glutarimidedioxime. rsc.org | The aromatic ring reduces ligand donor strength, which modulates the electronic properties and potential redox activity of the complex. rsc.org |

| Phthalimide-N-oxyl (PINO) Radical | (None) | Reaction with ferrocenes allowed calculation of electron-transfer reorganization energy. nih.gov | Provides fundamental data on the intrinsic electron transfer properties of the phthalimide functional group. nih.gov |

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution reactions are fundamental to the reactivity of coordination complexes, dictating how a metal complex interacts with its environment and enabling the synthesis of new compounds. libretexts.org The mechanisms of these reactions in metal-phthalimide dioxime complexes are understood by applying principles established from studies of other coordination compounds, particularly octahedral and square planar systems. openochem.org

There are three primary mechanisms for ligand substitution:

Dissociative (D) Mechanism : This is a two-step process where the leaving ligand first dissociates from the metal center, forming an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. The rate of this reaction is primarily dependent on the concentration of the initial complex and is largely independent of the incoming ligand's identity or concentration. libretexts.orgyoutube.com A positive entropy of activation (ΔS‡) is often characteristic of a dissociative pathway, as the release of the leaving group in the rate-determining step leads to an increase in disorder. nih.gov

Associative (A) Mechanism : In this two-step mechanism, the incoming ligand first associates with the metal center, forming an intermediate with a higher coordination number. Subsequently, the leaving group detaches. The reaction rate is dependent on the concentrations of both the initial complex and the incoming ligand. libretexts.orgyoutube.com This pathway is common for coordinatively unsaturated complexes, such as 16-electron square planar d⁸ complexes. openochem.org

Interchange (I) Mechanism : This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs, without a distinct intermediate being formed. libretexts.orgyoutube.com The transition state involves weak bonding to both the entering and leaving ligands. This mechanism is further subdivided into associative interchange (Iₐ) and dissociative interchange (Iₐ), depending on the relative importance of bond-making versus bond-breaking in the transition state. libretexts.org

While specific kinetic data for ligand substitution on this compound complexes is not extensively documented in the cited literature, detailed studies on analogous systems, such as Co(III)-Schiff base complexes, provide an excellent model for the principles involved. nih.govresearchgate.net In these octahedral Co(III) complexes, the substitution of axial ligands was found to proceed through a sequential, dissociative mechanism. nih.govresearchgate.net The rates of these reactions were highly dependent on the nature of the ligands involved.

Kinetic and thermodynamic parameters, determined through temperature-dependent studies, are crucial for elucidating these mechanisms. The activation parameters for the substitution of axial ligands in a series of Co(III) complexes illustrate how ligand structure influences reactivity.

Table 2: Activation Parameters for Axial Ligand Substitution in [Co(Schiff base)(L)₂]⁺ Complexes

This table presents data from related Co(III) complexes to illustrate the principles of ligand exchange analysis.

| Equatorial Schiff Base | Axial Ligand (L) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Inferred Mechanism |

| acacen¹ | NH₃ | 108 ± 3 | 29 ± 10 | Dissociative |

| acacen¹ | 3F-BnNH₂² | 108 ± 5 | 68 ± 16 | Dissociative |

| 3F-salen³ | NH₃ | 114 ± 4 | 33 ± 13 | Dissociative |

| 3F-salen³ | 3F-BnNH₂² | 112 ± 4 | 72 ± 13 | Dissociative |

¹acacen = N,N′-bis(acetylacetone)ethylenediamine ²3F-BnNH₂ = 3-fluorobenzylamine (B89504) ³3F-salen = N,N′-bis(3-fluorosalicylidene)ethylenediamine (Data sourced from studies on Co(III)-Schiff base complexes) nih.govresearchgate.net

The data shows that while the activation enthalpies (ΔH‡) are similar across the series, the activation entropies (ΔS‡) are consistently positive and significantly larger for the bulkier 3-fluorobenzylamine ligands. nih.gov The positive ΔS‡ values strongly support a dissociative mechanism, and the larger values for the bulkier ligands reflect a greater increase in disorder as the sterically demanding ligand is released in the transition state. nih.gov These findings underscore the importance of steric and electronic factors of both the primary this compound ligand and the exchanging ligands in determining the rates and mechanisms of substitution reactions.

Advanced Spectroscopic and Structural Characterization of Phthalimide Dioxime

High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule and for investigating dynamic processes. For phthalimide (B116566) dioxime, NMR provides critical information about its connectivity and potential conformational flexibility.

Detailed ¹H, ¹³C, and ¹⁵N NMR data for phthalimide dioxime are not explicitly provided in the retrieved snippets. However, based on studies of similar vic-dioximes and cyclic imide dioximes, characteristic signals can be anticipated. These studies typically utilize solvents like DMSO-d₆ or CDCl₃.

¹H NMR: Signals are expected from the aromatic protons of the phthalimide ring system, which typically resonate in the range of 6.5–8.0 ppm. The oxime proton (-C=N-OH) is often observed as a broad singlet at higher chemical shifts, potentially above 10 ppm, due to hydrogen bonding interactions researchgate.netnih.gov.

¹³C NMR: The carbonyl carbons of the phthalimide moiety are expected to appear at deshielded positions, typically above 160 ppm. The aromatic carbons of the phthalimide ring would resonate in the 115–145 ppm range. The carbon atoms directly bonded to the oxime nitrogen and oxygen (-C=N-OH) are generally found in the 130–150 ppm region researchgate.netnih.gov.

¹⁵N NMR: Studies on related dioximes indicate that ¹⁵N NMR can be informative. For example, aminic nitrogen atoms in some vic-dioximes have been reported around 100 ppm researchgate.net. The nitrogen atoms within the oxime and imide functionalities would also exhibit distinct chemical shifts, offering insights into their electronic environments and connectivity.

Table 1: Anticipated ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Nucleus | Expected Chemical Shift (ppm) | Assignment/Notes |

| ¹H | 6.5 – 8.0 | Aromatic protons of the phthalimide ring |

| ¹H | ~10.0 – 11.0 | Oxime proton (-C=N-OH), often a broad singlet |

| ¹³C | > 160 | Imide carbonyl carbons (C=O) |

| ¹³C | 115 – 145 | Aromatic carbons of the phthalimide ring |

| ¹³C | 130 – 150 | Oxime carbon atoms (-C=N-) |

Note: These values are based on related compounds and require experimental verification for this compound.

Two-dimensional NMR experiments are crucial for establishing molecular connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H scalar couplings, helping to identify adjacent protons within the aromatic ring system of the phthalimide moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space proximity between protons. This can be instrumental in determining stereochemical assignments and conformational preferences, particularly if restricted rotation or specific spatial arrangements are present.

While specific 2D NMR data for this compound were not detailed in the search results, these techniques are standard for unambiguous structural determination and would be applied to confirm the proposed structure of N-(3-nitroso-2H-isoindol-1-yl)hydroxylamine.

Variable Temperature (VT) NMR spectroscopy is employed to study molecular dynamics, such as restricted rotation, tautomerism, or conformational interconversions. If this compound exhibits dynamic processes, VT-NMR can provide insights by observing changes in chemical shifts or signal coalescence as a function of temperature. For example, restricted rotation around single bonds or tautomeric equilibria can be monitored. However, no specific VT-NMR studies for this compound were found in the provided search snippets.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, offers valuable information about the functional groups present and the nature of chemical bonds within a molecule.

Imide Moiety: The phthalimide group is characterized by the presence of two carbonyl (C=O) stretching vibrations. These typically appear as strong absorption bands in FT-IR spectra. For phthalimide itself, these are observed around 1770 cm⁻¹ (symmetric) and 1710 cm⁻¹ (asymmetric) nih.govchemicalbook.com. Related phthalimide derivatives exhibit similar carbonyl stretching frequencies nih.govmdpi.comnih.govnist.govrsc.org. If an N-H bond is present on the imide nitrogen, its stretching vibration would typically be observed as a medium to strong band in the 3200–3400 cm⁻¹ region.

Oxime Moiety: The oxime group (-C=N-OH) exhibits characteristic vibrational modes. The C=N stretching vibration is generally found in the region of 1600–1690 cm⁻¹ pismin.com. The O-H stretching vibration of the hydroxyl group is often a broad band, typically in the range of 3100–3500 cm⁻¹ researchgate.netnih.gov, and its appearance can be significantly influenced by hydrogen bonding.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Notes |

| Phthalimide | C=O (asymmetric str.) | 1700 – 1740 | Strong band |

| Phthalimide | C=O (symmetric str.) | 1740 – 1780 | Strong band |

| Phthalimide | N-H (stretching) | 3200 – 3400 | If an imide N-H is present |

| Oxime | C=N (stretching) | 1600 – 1690 | |

| Oxime | O-H (stretching) | 3100 – 3500 | Broad band, indicative of hydrogen bonding |

| Aromatic Ring | C=C (stretching) | 1450 – 1600 | Multiple bands |

| Aromatic Ring | C-H (bending) | 700 – 900 | Out-of-plane bending, characteristic of substitution |

Note: Specific assignments require experimental data.

When this compound acts as a ligand and coordinates to a metal ion, its vibrational spectra are expected to undergo changes that signal the formation of coordinate bonds.

Shifts in C=O and C=N Frequencies: Coordination can lead to shifts in the stretching frequencies of the carbonyl and imine groups. For instance, if the oxime nitrogen or oxygen coordinates to a metal, the C=N and O-H stretching frequencies may decrease due to electron donation. Similarly, coordination through the imide nitrogen or oxygen could affect the C=O stretching frequencies.

Appearance of Metal-Ligand Bands: New absorption bands corresponding to metal-ligand stretching or bending vibrations are typically observed in the lower frequency region of the spectrum (e.g., below 600 cm⁻¹).

Modification of Hydrogen Bonding: Coordination can alter the nature and extent of hydrogen bonding, which would be reflected in the O-H stretching band, potentially causing shifts in its position and changes in its shape (e.g., broadening or sharpening).

Studies on similar dioxime ligands coordinating to metal ions often show characteristic shifts in C=N and O-H stretching frequencies, along with the appearance of new metal-ligand vibrations researchgate.netdss.go.th. For example, a reduction in the C=N stretching frequency upon coordination is a common observation for dioxime ligands.

Table 3: Expected Spectroscopic Changes Upon Coordination of this compound (Illustrative)

| Vibration Type | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Expected Change | Notes |

| C=N (Oxime) | 1600 – 1690 | Lower | Decrease | Indicative of coordination via oxime nitrogen or oxygen |

| O-H (Oxime) | 3100 – 3500 (broad) | Variable | Shift/Broadening | Changes in hydrogen bonding or direct coordination via oxygen |

| C=O (Imide) | 1700 – 1780 | Variable | Shift | Potential coordination via imide oxygen or nitrogen |

| Metal-Ligand (M-N/O) | N/A | < 600 | Appearance | New bands signifying metal-ligand bond formation |

The complete spectroscopic characterization of this compound would involve obtaining detailed experimental data from ¹H, ¹³C, ¹⁵N NMR, 2D NMR experiments, FT-IR, and Raman spectroscopy, as well as studying its complexes to understand its coordination behavior.

List of Compound Names Mentioned:

this compound (N-(3-nitroso-2H-isoindol-1-yl)hydroxylamine)

Phthalimide

Vic-dioximes

Cyclic imide dioximes

Glutarimidedioxime

Naphthalimidedioxime

X-ray Diffraction (Powder and Single Crystal) for Solid-State Structure Determination

Lattice Parameters and Space Group Analysis

X-ray diffraction (XRD) is a cornerstone technique for determining the crystalline structure of compounds. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can deduce critical crystallographic parameters. These include the lattice parameters (the dimensions of the unit cell: lengths a, b, c, and angles α, β, γ) and the space group , which describes the symmetry elements present within the crystal lattice.

For a related pyridone-based phthalimide fleximer, single-crystal X-ray diffraction studies revealed a triclinic crystal system nih.gov. Specifically, this compound crystallized in the P1̅ space group nih.gov. The unit cell contained four molecules, with two symmetry-independent molecules (Z′ = 2) present in the asymmetric unit nih.gov. The P1̅ space group indicates a primitive lattice with centrosymmetric symmetry, meaning the crystal structure possesses an inversion center as its primary symmetry element. Understanding these parameters is crucial for predicting physical properties and for solid-state engineering.

Table 1: Crystallographic Data for a Related Phthalimide Compound

| Parameter | Value | Source |

| Crystal System | Triclinic | nih.gov |

| Space Group | P1̅ | nih.gov |

| Molecules per unit cell (Z) | 4 | nih.gov |

| Symmetry-independent molecules (Z') | 2 | nih.gov |

Intermolecular Interactions and Packing Arrangements

The way molecules arrange themselves in the solid state is governed by a network of intermolecular interactions . These forces, which are weaker than covalent bonds, dictate the crystal packing and can significantly influence the material's properties. Common interactions include hydrogen bonds, van der Waals forces, and π-π stacking.

Studies on phthalimide-containing compounds have identified several key intermolecular interactions responsible for their crystal packing. Nonclassical hydrogen bonds , such as C–H···O and C–H···N, are frequently observed nih.govresearchgate.net. These interactions, while weaker than conventional O–H···O or N–H···O hydrogen bonds, play a significant role in stabilizing crystal structures researchgate.netmdpi.com. For instance, C–H···O contacts have been reported within distance ranges of 3.0–4.0 Å, with specific C–H···O angles typically between 90° and 180° researchgate.net.

Table 2: Common Intermolecular Interactions in Phthalimide-Containing Structures

| Interaction Type | Typical Distance Range (Å) | Notes | Source |

| C–H···O | 2.45–2.68 | Nonclassical hydrogen bond; angles typically 90–180° | nih.govresearchgate.net |

| C–H···N | Not specified | Nonclassical hydrogen bond | nih.gov |

| C–H···π | 2.82–3.865 | Interaction between C–H bond and aromatic π system | nih.govresearchgate.net |

| Aromatic Stacking (C···C) | ~3.39 | Stabilizes crystal packing via π-π interactions | researchgate.net |

| C–H···F | ~2.62 | Observed in some halogenated derivatives | researchgate.net |

| H···H | ~2.27 | Unfavorable contact observed when shorter than vdW radii sum | researchgate.net |

Other Advanced Spectroscopic Techniques

Beyond structural determination, spectroscopic methods probe the electronic and chemical states of molecules, providing complementary information.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within a material nih.govunimi.itwikipedia.orgthermofisher.com. The technique operates by irradiating the sample surface with X-rays, causing the emission of photoelectrons unimi.itthermofisher.com. The kinetic energy of these emitted electrons is measured, and this energy is directly related to the binding energy of the electrons within the atom unimi.itthermofisher.com. Each element exhibits characteristic binding energies, allowing for its identification nih.govunimi.itwikipedia.org.

Crucially, XPS is sensitive to the chemical environment of an atom. Shifts in binding energies (chemical shifts) reveal the oxidation state and the specific chemical bonds an element is involved in nih.govunimi.itresearchgate.net. For this compound, XPS analysis would identify the constituent elements (e.g., carbon, nitrogen, oxygen) and provide detailed information about their respective oxidation states and bonding environments. This is particularly useful for understanding the electronic structure of the phthalimide and dioxime moieties, and how they might interact or change upon chemical modification or interaction with other species. XPS probes the topmost 1–10 nm of a surface, making it ideal for surface chemistry studies nih.govunimi.itwikipedia.orgthermofisher.com.

Theoretical and Computational Investigations of Phthalimide Dioxime

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Interaction with Biological Macromolecules (mechanistic binding site analysis, not clinical outcomes)

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding mechanisms of phthalimide-containing compounds with various biological macromolecules. These analyses provide insights into the specific interactions at the atomic level that govern the formation of stable complexes. While direct studies on phthalimide (B116566) dioxime are limited, research on analogous phthalimide derivatives offers a strong predictive framework for its potential interactions.

Theoretical simulations of various phthalimide analogs with plasma proteins such as Bovine Serum Albumin (BSA), Human Serum Albumin (HSA), α1-acid glycoprotein (B1211001) (AAG), and gamma globulin (GG) have been performed to determine binding affinities. nih.govnih.gov The calculated binding free energies (ΔG°) for these interactions typically range from -27.42 to -37.91 kJ·mol⁻¹, indicating the formation of stable complexes. nih.gov

In the case of serum albumins, which are major transport proteins, phthalimide derivatives show a preference for binding within hydrophobic pockets located in specific subdomains, such as site II in subdomain IIIA of BSA. nih.govresearchgate.net The binding is often stabilized by a combination of forces. For instance, docking studies with gamma globulin have shown that a phthalimide derivative can form a hydrogen bond between a carbonyl oxygen atom and the amino acid residue Arg96. nih.gov This primary interaction is further stabilized by hydrophobic interactions, specifically π-π stacked and π-π T-shaped interactions with Tyr32 and Tyr99 residues. nih.gov

Molecular docking of phthalimide analogs into enzyme active sites has also revealed key binding modes. In studies with E. coli topoisomerase II DNA gyrase B, the phthalimide ring is stabilized through aromatic stacking effects with residues like Arg76, while a carbonyl group may bind indirectly to another residue, Asp49, via a water molecule. nih.gov When docked into the enoyl-acyl carrier protein reductase (ENR) pocket, the phthalimide ring is often accommodated by a hydrophobic binding pocket formed by residues such as Met103, Met161, Met98, and Gly96. nih.gov The stability of the compound in this pocket is enhanced by hydrogen bonding between the carbonyl groups of the phthalimide moiety and amino acids like Tyr158. nih.gov

| Target Macromolecule | Derivative Type | Binding Energy (ΔG°) (kJ·mol⁻¹) | Key Interacting Residues | Interaction Types | Source |

|---|---|---|---|---|---|

| Gamma Globulin | Phthalimide Analog D | -35.12 | Arg96, Tyr32, Tyr99 | Hydrogen Bond, π-π Stacking, π-π T-shaped | nih.gov |

| ENR | Phthalimide Analog 5c | Not Specified | Met103, Met161, Met98, Gly96, Tyr158, Lys165 | Hydrophobic, Hydrogen Bond | nih.gov |

| DNA Gyrase B | Phthalimide Analog 4g | -7.38 (kcal/mol) | Asp49, Arg76 | Hydrogen Bond (via H₂O), Aromatic Stacking | nih.gov |

| Bovine Serum Albumin (BSA) | Phthalimide Analogs A-D | -27.42 to -37.91 | Located in subdomain IIIA | Hydrophobic | nih.gov |

Quantum Chemical Studies of Reaction Mechanisms Involving Phthalimide Dioxime

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reaction mechanisms of molecules like this compound. These computational approaches provide fundamental insights that complement experimental findings.

One significant application of DFT has been in understanding the complexation of this compound with metal ions. A study on its interaction with the uranyl ion, U(VI), used DFT calculations to identify the most probable protonation sites on the ligand and to interpret the binding strength. nih.gov The calculations revealed that the incorporation of the aromatic phthalimide ring reduces the electron density on the donor atoms of the dioxime moiety. nih.gov This electronic effect, combined with structural properties, makes the imidedioxime group less complementary for binding with the uranyl ion compared to a non-aromatic analog like glutarimidedioxime, resulting in weaker complex formation. nih.gov

Quantum chemical studies have also been applied to understand the racemization of related phthalimide derivatives, such as the immunomodulatory drug lenalidomide. DFT calculations that account for nuclear quantum effects have been used to investigate the racemization process initiated by proton dissociation in an aqueous environment. chemrxiv.org These studies clarified that structural differences, such as the lack of a carbonyl group in the phthalimide ring of lenalidomide, lead to distinct hydration structures and a significantly larger kinetic isotope effect upon deuteration, which helps to reduce the rate of racemization. chemrxiv.org

Furthermore, mechanistic studies on the related compound Phthalimide-N-oxyl (PINO) have elucidated its reaction pathways. The electrochemical generation and decomposition of PINO involve an unusual energy transfer-mediated N-O bond homolysis, which generates a phthalimidyl radical. dntb.gov.ua Such detailed mechanistic insights are made possible through the lens of quantum chemical analysis.

| Compound/System | Computational Method | Focus of Study | Key Finding | Source |

|---|---|---|---|---|

| This compound-U(VI) | Density Functional Theory (DFT) | Binding strength and protonation sites | The aromatic ring reduces electron density on donor atoms, weakening the metal complex. | nih.gov |

| Thalidomide Analogs (e.g., Lenalidomide) | Density Functional Theory (DFT) | Racemization mechanism in aqueous solution | Structural differences in the phthalimide ring alter hydration and kinetic isotope effects, affecting racemization rates. | chemrxiv.org |

| Phthalimide-N-oxyl (PINO) | Not Specified | Electrochemical generation and decomposition | The reaction proceeds via N-O bond homolysis, generating a phthalimidyl radical. | dntb.gov.ua |

Cheminformatics and QSPR Approaches for Structural-Property Relationships

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a compound with its physicochemical properties. These approaches are valuable for predicting the properties of new molecules and for understanding the structural features that determine specific characteristics.

For phthalimide derivatives, QSPR studies have been successfully employed to establish correlations between molecular structure and properties such as chromatographic retention and light absorption. In one study involving N-aryloxy-phthalimide derivatives, researchers investigated the relationship between the structure and experimentally determined properties, including the maximum absorption wavelength (λmax) and hydrophobicity parameters (R M0) derived from reverse-phase thin-layer chromatography (RP-TLC). researchgate.net The experimental R M0 values were compared with calculated partition coefficients (log P), and QSPR models were developed to link these properties to structural descriptors like net atomic charges and dipole moments. researchgate.net

Similarly, Quantitative Structure-Activity Relationship (QSAR), a related approach focusing on biological activity, has been applied to phthalimide derivatives. A study on the analgesic activity of a series of fifteen phthalimides used QSAR to identify the physicochemical properties responsible for their biological effect. eijppr.com The analysis revealed a correlation between the analgesic activity and the Hydrophilic component of the total accessible surface area (FISA). The resulting QSAR model indicated that compounds with a lower FISA value tended to exhibit higher analgesic activity, providing a predictive tool for designing new, more potent derivatives. eijppr.com

| Derivative Class | Approach | Property/Activity Studied | Key Structural Descriptor | Correlation/Finding | Source |

|---|---|---|---|---|---|

| N-aryloxy-phthalimides | QSPR | Hydrophobicity (R M0), UV-Vis Absorption (λmax) | log P, Net atomic charges, Dipole moments | Established correlations between structure and physicochemical properties. | researchgate.net |

| Various Phthalimides | QSAR | Analgesic Activity | FISA (Hydrophilic component of total accessible surface area) | A negative correlation was found; lower FISA values corresponded to higher analgesic activity. | eijppr.com |

Advanced Applications of Phthalimide Dioxime and Its Derivatives Non Clinical/non Safety

Catalysis and Organocatalysis

The catalytic capabilities of phthalimide (B116566) derivatives, including their potential use as ligands or as organocatalysts themselves, are an active area of research. These applications leverage the unique electronic and structural properties of the phthalimide scaffold.

While direct examples of phthalimide dioxime specifically acting as a ligand in metal-catalyzed homogeneous catalysis are not extensively detailed in the provided literature, phthalimide derivatives have been noted for their potential in this domain. Phthalimide derivatives have been identified as potential chiral ligands in asymmetric catalysis beilstein-journals.org. Furthermore, metal-catalyzed reactions involving phthalimide structures, such as the nickel-catalyzed hydrogenation of phthalimides to isoindolinone nih.gov, highlight the broader utility of the phthalimide framework in catalytic processes. Research into metal-ligand cooperative catalysis, where ligands actively participate in the catalytic cycle, also presents avenues where phthalimide-based structures could find application mdpi.comrsc.org.

Phthalimide derivatives have shown promise as organocatalysts or as key components in organocatalytic systems. These applications utilize the intrinsic reactivity and functional groups of phthalimide structures to mediate chemical reactions without the need for transition metals.

α-Thiocyanation: N-Thiocyanatophthalimide has been employed as an organocatalyst for the enantioselective direct α-thiocyanation of cyclic β-ketoesters acs.org.

Michael Addition: Phthalimide structures have been incorporated into organocatalysts for Michael addition reactions, where they can act as steric controllers and provide hydrogen-bonding sites, influencing stereoselectivity nih.gov.

Passerini Reaction: Phthalimide has been utilized as an acid component in the Passerini reaction, a multicomponent reaction, demonstrating its role in facilitating organic transformations acs.org.

e-PRC Reduction: Phthalimide derivatives have been screened as catalysts for the electrochemical reductive cleavage (e-PRC) of aryl halides beilstein-journals.org.

Table 1: Organocatalytic Applications of Phthalimide Derivatives

| Reaction Type | Substrate Class | Phthalimide Derivative Used | Key Outcome/Catalytic Role | Citation |

| α-Thiocyanation | Cyclic β-Ketoesters | N-Thiocyanatophthalimide | Enantioselective catalysis | acs.org |

| Michael Addition | Nitroolefins | Phthalimide (as component) | Steric control, H-bonding site in organocatalysis | nih.gov |

| Passerini Reaction | Aldehydes, Isocyanides | Phthalimide (as acid component) | Acid component in multicomponent reaction (MCR) | acs.org |

| e-PRC Reduction of Aryl Halides | Aryl Halides | Phthalimide derivatives | Screening as catalysts | beilstein-journals.org |

The development of chiral phthalimide derivatives is a significant step towards their application in enantioselective catalysis. Research has focused on the atroposelective synthesis of N-aryl phthalimides, yielding C-N axially chiral compounds that can serve as precursors for further synthetic elaborations chemrxiv.org. Phthalimide derivatives are also recognized for their potential as chiral ligands in asymmetric catalysis, contributing to the creation of stereodefined molecules beilstein-journals.org. While specific examples of this compound derivatives acting as chiral catalysts are less documented, the broader class of phthalimide derivatives shows promise in this specialized area of catalysis.

Material Science and Polymer Chemistry

This compound and its related structures are being incorporated into various materials, particularly polymers, to impart specific functionalities, most notably in adsorption and potentially in responsive materials.

This compound-type moieties are integrated into polymeric structures to create functional materials, primarily for selective adsorption applications. These moieties are grafted onto or incorporated into polymer backbones, enhancing their affinity for specific target molecules. For instance, polymeric fibrous materials have been developed that incorporate this compound-type moieties, offering improved resistance to acid stripping, a crucial property for adsorbent regeneration acs.org. Similarly, naphthalimidedioxime derivatives have been synthesized and incorporated into adsorbent materials, demonstrating stability under acidic conditions and effective chelation with uranyl ions researchgate.net. Phthalimide and dioxime functionalities are also listed as specialty components in polymeric dispersions, suggesting their use as additives or modifiers in polymer formulations dispersions.com. The phthalimide scaffold itself is recognized for its potential applications in the polymer and dye industries rsc.org.

The primary functional material application for this compound derivatives highlighted in the literature is in adsorption, particularly for the extraction of uranium from seawater.

Adsorbents for Uranium Extraction: Materials functionalized with this compound-type moieties have shown significant capacity for adsorbing uranyl ions (U(VI)) from aqueous solutions, including simulated and natural seawater acs.orgresearchgate.netosti.gov. These adsorbents are designed to be robust, with some derivatives exhibiting improved stability under acidic elution conditions researchgate.net. Research has quantified the adsorption capacities of various this compound-containing materials, with values ranging from approximately 35-50 g U/kg adsorbent in simulated seawater researchgate.net to higher capacities of 171-187 g U/kg adsorbent in initial screenings osti.gov. Specific adsorbents have demonstrated uranium uptake of 3.35 g U/kg in natural seawater after prolonged exposure osti.gov. The cyclic imide-dioxime group has also been implicated in the selective binding of vanadium by polyamidoximes d-nb.info.

Table 2: Uranium Adsorption Capacities of this compound-Containing Materials

| Adsorbent Material Description | Uranium Adsorption Capacity (g U/kg adsorbent) | Medium | Notes | Citation |

| Polymeric fibrous materials with this compound-type moieties | Not specified | Seawater | Improved resistance to acid stripping | acs.org |

| Naphthalimidedioxime derivative grafted onto PE fiber | ~35-50 | Simulated Seawater | Stable under acidic elution conditions, chelating efficiency | researchgate.net |

| Amidoximated adsorbents (e.g., AI11) with this compound-type moieties | 171-187 | Simulated Seawater | Screening capacity | osti.gov |

| Amidoximated adsorbents (e.g., AI11) with this compound-type moieties | 3.35 | Natural Seawater | After 56 days exposure in flow-through column | osti.gov |

Smart Materials: Phthalimide derivatives are also being explored in the context of smart materials. Naphthalene phthalimide derivatives have been investigated as model compounds for electrochromic materials, which change color in response to an applied electrical potential mdpi.com. While direct applications of this compound in other types of smart materials (e.g., those responding to temperature, light, or pressure) are not explicitly detailed, the general field of smart materials involves substances that alter their properties in response to external stimuli olikrom.comthescipub.comatriainnovation.comiberdrola.com.

Photochemistry and Photophysics

Luminescence Properties of this compound and its Complexes

This compound belongs to the class of imide dioximes, which are compounds known for their diverse chemical characteristics researchgate.netmdpi.com. While specific, detailed luminescence data for this compound itself and its metal complexes are not extensively documented in the provided literature, studies on related phthalimide derivatives and other imide dioximes offer insights into their potential photophysical behavior.

Luminescence of Phthalimide Derivatives: Research into phthalimide-based compounds has explored their fluorescent properties. For instance, unsubstituted N-cyclohexylphthalimide (NHPI) has been observed to exhibit minimal emission in solution. In contrast, phthalimide derivatives that incorporate electron-donating alicyclic amino groups (x-NHPIs) can display significantly enhanced fluorescence, with the intensity of emission being dependent on the polarity of the solvent. These enhanced fluorescence properties are often attributed to the formation of intramolecular charge-transfer (ICT) states, particularly planar ICT (PICT) states in 4-substituted derivatives. Such states can lead to high fluorescence quantum yields, especially when the compounds are in a crystalline state rsc.org.

Aryl phthalimides have been characterized with absorption bands typically in the 397-413 nm range in DMSO, which are attributed to S0 → S1 transitions. These compounds have been reported to show emission maxima in the range of 475-487 nm in DMSO and 479-485 nm in ethanol (B145695). The fluorescence quantum yields (Φf) for these aryl phthalimides have been reported to be in the range of 30-60% d-nb.info.

Luminescence in Related Imide Dioximes: Within the imide dioxime family, related structures such as naphthalimidedioxime derivatives have demonstrated notable luminescence characteristics. Some of these derivatives have achieved high photoluminescence quantum efficiencies (ΦPLs) of up to 95% researchgate.net. Furthermore, the oxime functionality itself can be utilized as a caging group for fluorophores, where its presence leads to fluorescence quenching. Fluorescence can be restored upon photodeoximation. For example, a compound identified as ACD-Oxm showed a fluorescence quantum yield of 0.001, which is significantly lower than its corresponding carbonyl derivative researchgate.net.